molecular formula C21H16N4O B2721660 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline CAS No. 840459-01-0

2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2721660
CAS No.: 840459-01-0
M. Wt: 340.386
InChI Key: WYZLSLCKBOQBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that combines the structural features of furan, imidazole, and quinoxaline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate furan and quinoxaline derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reagents is also crucial to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.

Scientific Research Applications

2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Comparison with Similar Compounds

    2,3-Di(furan-2-yl)quinoxaline: Shares the quinoxaline and furan moieties but lacks the imidazole ring.

    Quinoline derivatives: Similar in structure but with a different arrangement of nitrogen atoms.

    Benzofuran derivatives: Contain a fused benzene and furan ring system.

Uniqueness: 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline is unique due to its combination of three different heterocyclic rings, which imparts distinct physicochemical properties and biological activities

Properties

IUPAC Name

2-(furan-2-yl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-2-7-15(8-3-1)12-13-25-20(18-11-6-14-26-18)24-19-21(25)23-17-10-5-4-9-16(17)22-19/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLSLCKBOQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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